1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-
Description
The compound 1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- is a tetracyclic indazole derivative featuring a partially saturated indazole core substituted with a 2-(4-morpholinyl)ethoxy group at the 3-position.
The indazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition, antiplatelet activity, and anticancer research . The 2-(4-morpholinyl)ethoxy substituent introduces a polar, basic moiety that may improve bioavailability and target interactions, as morpholine derivatives are common in drug design for their hydrogen-bonding capabilities and pharmacokinetic modulation .
Properties
CAS No. |
36173-94-1 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15) |
InChI Key |
HKXDANMWTBGMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)OCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine typically involves the reaction of 4,5,6,7-tetrahydroindazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The nitrogen-rich indazole core facilitates nucleophilic reactions at both N1 and N2 positions. Key findings include:
-
The morpholine-ethoxy group enhances solubility in polar solvents, enabling efficient nucleophilic attacks.
-
Steric hindrance from the tetrahydro ring directs alkylation preferentially to N1 over N2 .
Electrophilic Aromatic Substitution
The indazole ring undergoes electrophilic substitution at specific positions depending on directing effects:
-
Computational studies (B3LYP/6-311++G(d,p)) confirm thermodynamic preference for 1-substituted adducts over 2-substituted isomers (20 kJ·mol⁻¹ stability difference) .
Functionalization via Metal-Catalyzed Reactions
Palladium- and rhodium-catalyzed methods enable advanced derivatization:
Table: Catalytic Reactions for Indazole Modification
-
The ethoxy linker provides a flexible tether for regioselective coupling without disrupting the morpholine ring .
Reactivity of the Morpholine-Ethoxy Group
The morpholine substituent influences both stability and reactivity:
-
Ether Cleavage : Acidic/basic conditions hydrolyze the ethoxy bridge, yielding indazole-3-ol intermediates.
-
Morpholine Ring Stability : Resists ring-opening under mild conditions but undergoes N-oxidation with peroxides .
Reductive and Oxidative Pathways
Comparative Reactivity with Structural Analogs
| Feature | This Compound | 1-Phenyl-4,5,6,7-tetrahydroindazole |
|---|---|---|
| N-Alkylation Rate | Faster (morpholine effect) | Slower (steric hindrance from phenyl) |
| Electrophilic Sites | C5 > C4 | C4 > C5 (phenyl deactivation) |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.32 g/mol
- IUPAC Name : 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine
This compound features a tetrahydroindazole core with a morpholinoethyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms involving kinase inhibition. For instance, compounds related to indazole have been reported to exhibit potent inhibitory activities against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. The IC50 values for some derivatives indicate strong anti-proliferative effects against specific cancer cell lines such as HCC1806 and OVCAR3 .
Neuroprotective Effects
Research indicates that indazole derivatives may possess neuroprotective properties. Studies have demonstrated that certain indazoles can inhibit nitric oxide synthase isoforms (nNOS, iNOS, eNOS), which are involved in neuroinflammation and neurodegeneration. The inhibition of these enzymes could lead to reduced neuronal damage in conditions such as Alzheimer's disease .
Dual Inhibition of Enzymes
The compound has been investigated for its dual inhibitory effects on indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), both of which play roles in immune regulation and tumor progression. This dual action could enhance its therapeutic profile in cancer immunotherapy .
Reaction Mechanisms
The synthesis of indazole derivatives often involves reactions with formaldehyde under specific conditions. Understanding these mechanisms is crucial for developing new synthetic routes and optimizing yields for pharmacological applications .
Corrosion Inhibition
Indazoles have also been studied for their potential use as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces can be attributed to their chemical structure, which allows for effective adsorption onto metal substrates .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various indazole derivatives, one compound demonstrated an IC50 value of 12 nM against CDK2/4/6 enzymes. This suggests that modifications to the indazole structure can significantly enhance its potency as a therapeutic agent .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of a specific indazole derivative found that it significantly reduced neuronal apoptosis in vitro models exposed to oxidative stress. This highlights the potential of indazoles in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The tetrahydroindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Polarity : The target compound’s 2-(4-morpholinyl)ethoxy group is more polar than 4-methoxyphenyl () or trifluoromethyl () substituents, suggesting improved aqueous solubility .
Structural Flexibility : The morpholinyl-ethoxy chain in the target compound may confer conformational flexibility, enhancing binding to proteins with deep hydrophobic pockets compared to rigid aromatic substituents .
Research Findings on Related Indazoles
- Thermal Stability : Nitro-substituted derivatives (e.g., CAS 56005-82-4) exhibit high melting points (~177–178°C), indicating strong intermolecular interactions and crystallinity .
- Synthetic Challenges : Ethoxy-linked morpholine substituents (as in the target compound) may require multi-step synthesis, similar to ethyl ester derivatives (e.g., CAS 93019-39-7), which involve esterification and coupling reactions .
Data Tables
Table 1: Physicochemical Properties of Key Analogs
| Property | Target Compound | CAS 58413-04-0 (Methoxy) | CAS 56005-82-4 (Nitro/CF₃) | CAS 35179-55-6 (CF₃) |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂ (hypothetical) | C₁₄H₁₆N₂O | C₁₄H₁₂F₃N₃O₂ | C₈H₉F₃N₂ |
| Calculated LogP | ~1.5 (estimated) | ~2.8 | ~2.2 | ~2.0 |
| Predicted Solubility (mg/mL) | >10 (due to morpholine) | <5 | <2 | <3 |
Biological Activity
1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydroindazole core and the presence of morpholine and ethoxy groups, suggests promising biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H20N4O
- Molecular Weight : Approximately 248.34 g/mol
- Structure : The compound features a five-membered indazole ring with nitrogen atoms contributing to its reactivity and biological interactions.
Biological Activities
1H-Indazole derivatives have been studied for various biological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that certain derivatives exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated high efficacy in carrageenan-induced edema models, with an ED50 value of 3.5 mg/kg for the most active derivative .
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is influenced by their structural components. Key findings include:
- Morpholine Substitution : The presence of the morpholine group enhances solubility and bioactivity.
- Ethoxy Group : This moiety contributes to the compound's pharmacokinetic properties.
Table 1 summarizes notable indazole derivatives and their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Pazopanib | Indazole scaffold | Tyrosine kinase inhibitor | Cancer therapy |
| Benzydamine | Indazole derivative | Anti-inflammatory properties | Anti-inflammatory |
| Bendazac | Indazole derivative | Approved for pain treatment | Analgesic effects |
Synthesis Methods
The synthesis of 1H-indazole derivatives can be achieved through several methods:
- Condensation Reactions : Combining phenylhydrazine with cyclohexanone derivatives.
- Nucleophilic Substitutions : Utilizing electron-rich nitrogen atoms in the indazole ring to facilitate further functionalization.
These methods allow for the creation of diverse analogs tailored for specific biological activities.
Case Studies
- Anti-inflammatory Activity Study : A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory effects in animal models. The most potent compound exhibited an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .
- Anticancer Screening : In vitro studies have shown that 1H-indazole derivatives can inhibit proliferation in various cancer cell lines. For example, a derivative was tested against HCT116 colorectal cancer cells and showed promising results in disrupting tubulin polymerization, which is critical for cancer cell division .
Q & A
Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-indazole derivatives?
Answer: The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives typically involves:
- Transition metal-catalyzed reactions : Palladium or copper catalysts facilitate C–N and N–N bond formation, critical for constructing the indazole core .
- Reductive cyclization : Cyclohexenone derivatives are treated with hydrazine under reducing conditions to form the tetrahydroindazole scaffold .
- Multistep functionalization : For example, the 3-(2-(4-morpholinyl)ethoxy) substituent is introduced via nucleophilic substitution or coupling reactions. details a similar approach using alkylation of hydrazine intermediates in DMF with sodium metabisulfite .
Q. How is the molecular structure of this compound characterized?
Answer: Key characterization methods include:
- Spectroscopy :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can the substituents on the indazole core be optimized for target selectivity?
Answer: Structure-activity relationship (SAR) studies guide optimization:
- Morpholineethoxy group : The 2-(4-morpholinyl)ethoxy moiety enhances solubility and target engagement (e.g., kinase inhibition). Modifying the morpholine ring (e.g., fluorination) can improve metabolic stability .
- Tetrahydroindazole core : Saturation reduces planarity, potentially enhancing blood-brain barrier penetration for neurological targets .
- Case study : In Bcr-Abl inhibitors, 1H-indazol-3-amine derivatives with bulky substituents showed 0.014 μM IC₅₀ against Bcr-AblWT, comparable to imatinib . Docking studies revealed critical hydrogen bonds with kinase active sites .
Q. What in vitro and in vivo models are used to assess the compound's pharmacokinetics and efficacy?
Answer:
- In vitro :
- In vivo :
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported biological activities of indazole derivatives?
Answer: Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., K562 vs. HEK293) or incubation times affect IC₅₀ values. Standardize protocols using guidelines from .
- Compound purity : Impurities from incomplete synthesis (e.g., <65% yield in ) may skew results. Use HPLC-MS for purity validation .
- Structural nuances : Stereochemistry (e.g., R vs. S configurations in morpholine derivatives) drastically alters activity. Confirm structures via X-ray crystallography .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
